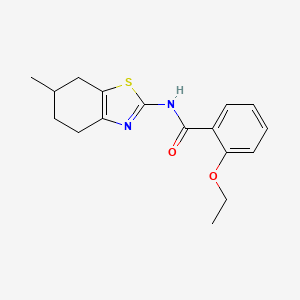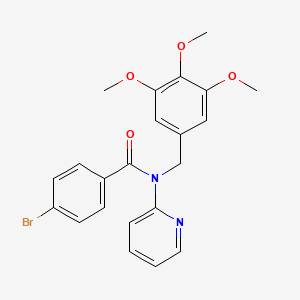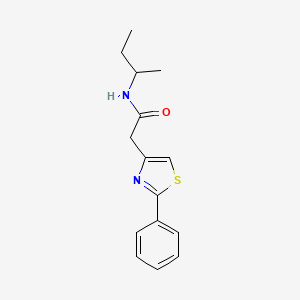![molecular formula C18H25ClN2O2 B11354805 4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354805.png)
4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-{[1-(モルホリン-4-イル)シクロヘキシル]メチル}ベンザミドは、ベンザミド類に属する化学化合物です。ベンザミド構造にクロロ基が結合し、モルホリニル基とシクロヘキシルメチル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件: 4-クロロ-N-{[1-(モルホリン-4-イル)シクロヘキシル]メチル}ベンザミドの合成は、通常、以下の手順で行われます。
中間体の生成: 最初のステップでは、4-クロロベンゾイルクロリドとシクロヘキシルメチルアミンを反応させて、中間体を生成します。
モルホリニル基の導入: 次に、中間体をモルホリンと反応させて、モルホリニル基を導入します。
最終生成物の生成: 最後のステップでは、目的の生成物を精製して単離します。
工業的生産方法: この化合物の工業的生産方法では、同様の合成経路が使用されますが、より大規模な規模で行われます。自動化された反応器や連続フローシステムを使用することで、生産プロセス効率と収率を向上させることができます。
反応の種類:
酸化: この化合物は、特にモルホリニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ベンザミド部分で起こる可能性があります。
置換: クロロ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
置換: アミンやチオールなどの求核剤を塩基性条件下で。
主要生成物:
酸化: N-酸化物の生成。
還元: アミン誘導体の生成。
置換: 置換ベンザミドの生成。
4. 科学研究における用途
4-クロロ-N-{[1-(モルホリン-4-イル)シクロヘキシル]メチル}ベンザミドには、いくつかの科学研究における用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています。
医学: 特に新しい治療薬の設計における薬物開発における潜在的な用途が探求されています。
工業: 高度な材料の開発に利用され、官能基化ポリマーの合成における前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with cyclohexylmethylamine to form an intermediate.
Introduction of the Morpholinyl Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl group.
Final Product Formation: The final step involves purification and isolation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group.
Reduction: Reduction reactions can occur at the benzamide moiety.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
4-クロロ-N-{[1-(モルホリン-4-イル)シクロヘキシル]メチル}ベンザミドの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素や受容体に結合して、それらの活性を調節することができます。関与する経路には、酵素活性の阻害や受容体シグナル伝達の干渉が含まれ、これにより所望の生物学的効果がもたらされます。
類似化合物:
- 4-クロロ-N-(2,2-ジクロロ-1-モルホリン-4-イル-エチル)-ベンザミド
- 2-クロロ-N-{[1-(モルホリン-4-イル)シクロヘキシル]メチル}アセトアミド
比較:
- 構造の違い: ベンザミド構造における異なる置換基の存在。
類似化合物との比較
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide structure.
- Reactivity: Variations in reactivity due to the different functional groups.
- Applications: Each compound may have unique applications based on its specific chemical properties.
4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H25ClN2O2 |
|---|---|
分子量 |
336.9 g/mol |
IUPAC名 |
4-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-6-4-15(5-7-16)17(22)20-14-18(8-2-1-3-9-18)21-10-12-23-13-11-21/h4-7H,1-3,8-14H2,(H,20,22) |
InChIキー |
FAJUWNNVAOEAPC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11354725.png)
![13-(4-chlorophenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11354731.png)



![5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11354766.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11354767.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11354776.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11354781.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile](/img/structure/B11354789.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11354796.png)
![ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11354797.png)
![2-(2,6-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11354800.png)
